molecular formula C13H17ClN2O3 B2416451 N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 904024-36-8

N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2416451
CAS No.: 904024-36-8
M. Wt: 284.74
InChI Key: ZWGPPPUAJFRILM-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide is an organic compound with the molecular formula C12H16ClNO3 This compound is characterized by the presence of a chlorophenethyl group and a methoxyethyl group attached to an oxalamide core

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. Unfortunately, the specific mechanism of action for “N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide” is not detailed in the sources I found .

Safety and Hazards

Understanding the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the specific safety and hazards associated with “N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide” are not detailed in the sources I found .

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide”. Additionally, nucleophilic reactions of benzene derivatives could be a potential area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 4-chlorophenethylamine by the reduction of 4-chlorophenylacetonitrile.

    Step 2: Reaction of 4-chlorophenethylamine with oxalyl chloride to form the corresponding oxalyl chloride intermediate.

    Step 3: Addition of 2-methoxyethylamine to the oxalyl chloride intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various substituted oxalamides, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)aniline
  • N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)benzamide

Uniqueness

N1-(4-chlorophenethyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-19-9-8-16-13(18)12(17)15-7-6-10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGPPPUAJFRILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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